Validamycin A

Description

Validamycin A has been reported in Streptomyces anthocyanicus, Streptomyces hygroscopicus, and Streptomyces lividans with data available.

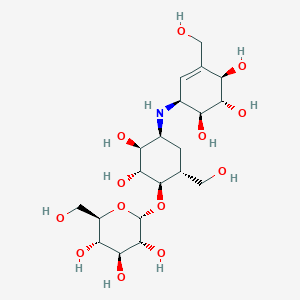

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARYYMUOCXVXNK-CSLFJTBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058073 | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless hygroscopic solid; [Merck Index] Colorless odorless hygroscopic powder; [MSDSonline] | |

| Record name | Validamycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: very soluble in water; soluble in dimethylformamide, dimethyl sulphoxide, methanol; sparingly soluble in acetone, ethanol., Sparingly soluble in diethyl ether and ethyl acetate. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible at room temperature | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, White powder | |

CAS No. |

37248-47-8 | |

| Record name | Validamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37248-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Validamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037248478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-chiro-Inositol, 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALIDAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E9620QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

130-135 °C (with decomp) | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Validamycin A from Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and production of Validamycin A, a commercially significant aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. The document details the genetic basis of its production, fermentation and purification protocols, and the regulatory mechanisms governing its synthesis.

Discovery and Origin

Validamycin A was first isolated from Streptomyces hygroscopicus var. limoneus.[1] A significant producing strain, Streptomyces hygroscopicus subsp. jinggangensis 5008, was later isolated in the Jinggang Mountain region of China.[2][3] This strain has become a key industrial producer of Validamycin A, which is widely used as an agricultural fungicide to control sheath blight disease in rice and other crops.[2][4]

Biosynthesis of Validamycin A

The biosynthesis of Validamycin A is orchestrated by a dedicated gene cluster, designated as the val cluster.[2] The core of this pathway involves the cyclization of sedoheptulose 7-phosphate, a key intermediate in the pentose phosphate pathway.[2][5]

The val Biosynthetic Gene Cluster

The val gene cluster from S. hygroscopicus 5008 has been identified and sequenced.[2] Deletion of a 30-kb fragment of this cluster was shown to abolish Validamycin A production, confirming its direct role in the biosynthesis.[2] Key genes within this cluster include valA, which encodes a 2-epi-5-epi-valiolone synthase, the enzyme responsible for the initial cyclization step.[2] The heterologous expression of the entire val gene cluster in Streptomyces lividans has been successfully demonstrated, resulting in the production of Validamycin A.[6]

Biosynthetic Pathway

The proposed biosynthetic pathway for Validamycin A commences with the cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, a reaction catalyzed by the ValA enzyme.[2][6] This initial step is followed by a series of enzymatic modifications, including amination, glycosylation, and other transformations, to yield the final Validamycin A molecule.

Caption: Proposed biosynthetic pathway of Validamycin A.

Fermentation and Production

Commercial production of Validamycin A is achieved through submerged fermentation of S. hygroscopicus. Optimization of fermentation parameters is crucial for maximizing yield.

Inoculum and Seed Culture Preparation

A standardized protocol for inoculum and seed culture preparation is essential for reproducible fermentation outcomes.

Protocol:

-

Spore Suspension Preparation:

-

Grow S. hygroscopicus on a suitable agar medium (e.g., SFM agar) at 28°C until sporulation is observed.

-

Harvest spores by gently scraping the agar surface with a sterile loop in the presence of sterile water or a suitable buffer.

-

Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

-

Adjust the spore concentration as required for inoculation.

-

-

Seed Culture:

-

Inoculate a seed culture medium (e.g., TSB supplemented with sucrose and yeast extract) with the spore suspension.

-

Incubate the seed culture at 28-30°C with agitation (e.g., 220 rpm) for a specified period (e.g., 20-24 hours) to obtain a healthy vegetative inoculum.

-

Fermentation Process

The main fermentation is typically carried out in a fed-batch mode to enhance productivity.

Medium Composition (FM-II Medium): [2]

| Component | Concentration (g/L) |

| Soluble Starch | 60 |

| Sucrose | 30 |

| Beef Extract | 35 |

| NaCl | 0.75 |

| MgSO₄ | 2 |

| CaCO₃ | q.s. to pH 7.2 |

Fermentation Parameters:

-

Temperature: A temperature range of 28°C to 42°C has been investigated, with a threshold for enhanced production observed between 35°C and 37°C.[5]

-

pH: Maintaining a controlled pH is critical for optimal growth and production.

-

Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient oxygen supply and nutrient distribution.

Quantitative Data on Production

Various strategies have been employed to enhance Validamycin A production, with the following results:

| Strain/Condition | Production Titer (g/L) | Fold Increase | Reference |

| Wild-type S. hygroscopicus 5008 | - | - | [4] |

| Engineered strain (TC03) with amplified val gene cluster | - | 1.34 | [4] |

| Wild-type with corncob hydrolysate (13% v/v) | - | 1.27 (by TC03) | [7] |

| Temperature shift from 30°C to 42°C | - | 1.20 | [8] |

Isolation and Purification

A multi-step process is required to isolate and purify Validamycin A from the fermentation broth.

Protocol:

-

Cell Removal: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Initial Extraction: Validamycin A, being a water-soluble compound, will be present in the supernatant.

-

Ion-Exchange Chromatography:

-

Apply the clarified broth to a suitable cation-exchange resin.

-

Wash the resin with a low-ionic-strength buffer to remove unbound impurities.

-

Elute the bound Validamycin A using a salt gradient (e.g., NaCl) or a change in pH.

-

-

Further Purification: Additional chromatographic steps, such as gel filtration or reversed-phase chromatography, may be employed to achieve higher purity.

-

Quantification: Validamycin A concentration can be determined using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., PDA at 195 nm) or a spectrophotometric method based on a co-produced pigment.[1][3][9]

Genetic Manipulation of S. hygroscopicus

Genetic engineering of S. hygroscopicus offers a powerful approach to enhance Validamycin A production and to elucidate its biosynthetic pathway.

Gene Deletion via PCR Targeting

Protocol Outline:

-

Construct Design: Design a disruption cassette containing a selectable marker (e.g., apramycin resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene.

-

Cassette Amplification: Amplify the disruption cassette by PCR.

-

Transformation: Introduce the amplified cassette into S. hygroscopicus protoplasts or through intergeneric conjugation from E. coli.

-

Selection and Screening: Select for transformants based on the antibiotic resistance marker and screen for the desired double-crossover event by PCR and Southern blot analysis.

Caption: Workflow for PCR-targeted gene deletion.

Heterologous Expression

The entire val gene cluster can be expressed in a heterologous host, such as S. lividans, to study its function and potentially improve production.[6]

Protocol Outline:

-

Library Construction: Construct a cosmid or BAC library of S. hygroscopicus genomic DNA.

-

Cluster Identification: Screen the library to identify clones containing the complete val gene cluster.

-

Host Transformation: Introduce the identified cosmid/BAC into a suitable Streptomyces host strain (e.g., S. lividans).

-

Expression and Analysis: Culture the transformed host and analyze the fermentation broth for the production of Validamycin A.

Regulatory Network of Validamycin A Biosynthesis

The production of Validamycin A is tightly regulated by a complex network of transcription factors.

Key Regulatory Proteins

-

AdpA: A global regulator in Streptomyces that plays a crucial role in morphological differentiation and secondary metabolism. It is believed to be part of a regulatory cascade that influences validamycin biosynthesis.[10][11][12]

-

GlnR: A global nitrogen metabolism regulator that has been shown to bind to the promoter region of the val gene cluster, acting as both an activator and a repressor of validamycin biosynthesis.

Proposed Regulatory Pathway

Caption: Proposed regulatory network for Validamycin A biosynthesis.

This technical guide provides a foundational understanding of Validamycin A, from its microbial origin to the molecular mechanisms governing its production. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development, aiming to further explore and optimize the production of this important antibiotic.

References

- 1. Novel spectrophotometric approach for determination of validamycin A in fermentation of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic localization and heterologous expression of validamycin biosynthetic gene cluster isolated from Streptomyces hygroscopicus var. limoneus KCCM 11405 (IFO 12704) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene Cluster Responsible for Validamycin Biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of fermentation temperature on validamycin A production by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of validamycin A from hemicellulose hydrolysate by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ppqs.gov.in [ppqs.gov.in]

- 10. AdpA, a central transcriptional regulator in the A-factor regulatory cascade that leads to morphological development and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The A-factor regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the A-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Validamycin A as a Trehalase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Validamycin A is a potent aminoglycoside antibiotic widely utilized in agriculture as a fungicide. Its efficacy stems from its role as a highly specific inhibitor of trehalase, an essential enzyme in many fungi and insects. This technical guide provides an in-depth exploration of the molecular mechanism by which Validamycin A exerts its inhibitory effects. It details the conversion of Validamycin A into its active form, its competitive binding kinetics, the structural basis for its interaction with the trehalase active site, and the downstream physiological consequences. Furthermore, this guide outlines key experimental protocols for studying this interaction and presents quantitative inhibition data across various species.

The Core Mechanism: Competitive Inhibition of Trehalase

The primary mechanism of Validamycin A is the competitive inhibition of the enzyme trehalase (EC 3.2.1.28). Trehalase is responsible for the hydrolysis of the disaccharide trehalose into two molecules of glucose, which serves as a critical source of energy and carbon for cellular processes in fungi and insects.[1][2] The absence of trehalose metabolism in mammals makes trehalase an attractive and safe target for developing novel fungicides and insecticides.[3][4]

From Pro-drug to Potent Inhibitor: The Role of Validoxylamine A

Validamycin A itself is a pro-drug. For its inhibitory action to occur, it must be transported into the target cell, such as the mycelia of a fungus.[3] Inside the cell, it is hydrolyzed by enzymes like β-glucosidase, which cleave its glycosidic bond to release the active inhibitor, Validoxylamine A .[3][5] This conversion is critical, as Validoxylamine A is a significantly more potent inhibitor of trehalase than its parent compound, Validamycin A.[3] Studies show that Validamycin A is more readily taken up by fungal cells, which then metabolize it into the highly active Validoxylamine A, explaining its remarkable in vivo activity.[3]

Structural Mimicry and Competitive Binding

Validoxylamine A is a structural analog of trehalose.[5][6] Its structure closely mimics that of the natural substrate, allowing it to bind to the active site of the trehalase enzyme. By occupying the active site, Validoxylamine A directly competes with trehalose, preventing the enzyme from catalyzing its hydrolysis to glucose.[1][7][8] This mode of action has been identified as competitive inhibition in most organisms studied.[7][9] An exception has been noted in porcine kidney trehalase, where a non-competitive slow binding process was reported.[3]

Structural Basis of Inhibition

Crystallographic studies of trehalase in complex with Validoxylamine A have provided a clear picture of the molecular interactions that underpin its potent inhibitory effect.[10][11] The inhibitor fits snugly into the enzyme's active site, which is composed of two subsites (-1 and +1) that normally bind the two glucose rings of trehalose. The binding is stabilized by a network of strong hydrogen bonds and hydrophobic interactions between the hydroxyl and amine groups of Validoxylamine A and the amino acid residues lining the active site.[12] This tight, competitive binding effectively sequesters the enzyme, rendering it inactive.

Quantitative Inhibition Data

The inhibitory potency of Validamycin A and Validoxylamine A has been quantified across a range of species. Validoxylamine A consistently demonstrates significantly lower inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) than Validamycin A, highlighting its role as the primary active molecule.

| Organism/Enzyme Source | Inhibitor | Potency (IC50) | Potency (Ki) | Reference(s) |

| Rhizoctonia solani (Fungus) | Validamycin A | 72 µM | - | [3] |

| Rhizoctonia solani (Fungus) | Validoxylamine A | 140 nM | 1.9 nM | [3][7] |

| Pig Kidney | Validamycin A | 250 µM (2.5 x 10⁻⁴ M) | - | |

| Pig Kidney | Validoxylamine A | 2.4 nM (2.4 x 10⁻⁹ M) | - | |

| Spodoptera litura (Insect) | Validoxylamine A | - | 43 nM | [3] |

| Termites | Validamycin A | 3,170 mg/L | 402 µM | [7] |

| Termites | Validoxylamine A | 14.73 mg/L | 3.2 µM | [7] |

| Acyrthosiphon pisum (Insect) | Validamycin A | 220 nM (2.2 x 10⁻⁷ M) | 50 nM (5 x 10⁻⁸ M) | [12] |

| Tobacco Cutworm (Insect) | Validoxylamine A | - | 0.43 nM (4.3 x 10⁻¹⁰ M) | [9] |

Physiological Consequences and Downstream Effects

The inhibition of trehalase triggers a cascade of metabolic and cellular disruptions in the target organism.

-

Metabolic Imbalance : The most direct consequence is the inability to hydrolyze trehalose, leading to a significant accumulation of intracellular trehalose and a corresponding depletion of glucose.[8][13][14] This starves the organism of a primary energy source required for growth and development.

-

Disruption of Chitin Synthesis : Glucose derived from trehalose is a precursor for the chitin biosynthesis pathway, which is essential for forming the cell walls of fungi and the exoskeleton of insects. By blocking glucose production, Validamycin A treatment indirectly inhibits chitin synthesis, leading to developmental defects, malformed phenotypes, and increased mortality.[15][16][17]

-

Additional Mechanisms : Recent studies suggest that Validamycin A's toxicological effects may not be limited to trehalase inhibition alone. In the fungus Rhizoctonia cerealis, transcriptome analysis revealed that validamycin treatment also downregulates genes involved in ribosome biogenesis and the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1][18] This indicates that Validamycin A may have a broader impact on cellular processes, including protein synthesis and stress response pathways.[1] Furthermore, in Fusarium graminearum, Validamycin A was found to enhance the interaction between neutral trehalase and the 14-3-3 protein Bmh1, suggesting an effect on phosphorylation-related signaling pathways.[8]

Key Experimental Protocols

Protocol: Trehalase Activity Assay (Coupled Enzyme Method)

This protocol measures trehalase activity by quantifying the glucose produced using a coupled reaction with hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH), which results in the production of NADH, detectable at 340 nm.

-

Reagent Preparation :

-

Assay Buffer : 135 mM Citrate Buffer, pH 5.7.

-

Substrate Solution : 140 mM D-Trehalose dissolved in Assay Buffer.

-

Enzyme Solution : Prepare a solution of purified trehalase (or sample extract) containing 0.1 - 0.3 units/mL in cold Assay Buffer immediately before use.

-

Stop/Development Reagents : A commercial glucose (HK) determination reagent containing ATP, NAD⁺, Hexokinase, and G6PDH.

-

-

Reaction Setup :

-

In a microcuvette, combine 300 µL of Assay Buffer and 100 µL of the Enzyme Solution.

-

Equilibrate the mixture to 37°C.

-

To initiate the reaction, add 100 µL of the Substrate Solution.

-

Incubate at 37°C for exactly 15 minutes.

-

-

Glucose Quantification :

-

Transfer an aliquot of the reaction mixture to a new cuvette containing the glucose determination reagent.

-

Monitor the increase in absorbance at 340 nm (A340nm) until the reading is stable (approx. 5 minutes).

-

The change in absorbance is proportional to the amount of glucose produced.

-

-

Calculation : One unit of trehalase is defined as the amount of enzyme that converts 1.0 µmole of trehalose to 2.0 µmoles of glucose per minute at pH 5.7 and 37°C.

Protocol: IC50 Determination for a Trehalase Inhibitor

The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50%.[19]

-

Prepare Inhibitor Dilutions : Create a serial dilution of Validamycin A (e.g., from 1 mM to 1 nM) in the Assay Buffer.

-

Set up Reactions : Prepare a series of reaction tubes. Each tube will contain the trehalase enzyme and a fixed, non-limiting concentration of trehalose substrate.

-

Add Inhibitor : To each reaction tube (except the "no inhibitor" control), add a different concentration of the diluted Validamycin A.

-

Run Activity Assay : Perform the trehalase activity assay as described in Protocol 4.1 for each inhibitor concentration.

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control (which represents 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve. The concentration at which the curve crosses 50% inhibition is the IC50 value.[20]

-

Protocol: Preparation of Validoxylamine A via Acid Hydrolysis

This protocol describes the chemical conversion of the pro-drug Validamycin A to the active inhibitor Validoxylamine A.

-

Dissolution : Dissolve Validamycin A in distilled water to a high concentration (e.g., 30% w/v).

-

Acidification : Add an equal volume of 1 M sulfuric acid (H₂SO₄) to the Validamycin A solution.

-

Hydrolysis : Heat the mixture in a boiling water bath for 1 hour to facilitate the hydrolysis of the glycosidic bond.

-

Neutralization & Purification : Cool the reaction mixture and neutralize it to approximately pH 5.0. The resulting Validoxylamine A can be purified from the mixture using chromatography techniques, such as cation-exchange chromatography.

Conclusion

Validamycin A functions as a highly effective and specific inhibitor of trehalase through a pro-drug mechanism. Its active form, Validoxylamine A, acts as a potent competitive inhibitor by mimicking the natural substrate, trehalose, and binding tightly to the enzyme's active site. This inhibition leads to a cascade of detrimental physiological effects, including energy depletion and disruption of essential biosynthetic pathways like chitin synthesis. Emerging evidence also points to broader effects on ribosome biogenesis and cellular signaling, suggesting a multifaceted mechanism of action. The detailed understanding of this mechanism, supported by robust quantitative data and established experimental protocols, provides a solid foundation for the rational design of new trehalase inhibitors for applications in agriculture and medicine.

References

- 1. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. New Frontiers on Human Safe Insecticides and Fungicides: An Opinion on Trehalase Inhibitors [mdpi.com]

- 4. Trehalase inhibition by validamycin A may be a promising target to design new fungicides and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of trehalase inhibitor validoxylamine A by biocatalyzed hydrolysis of validamycin A with honeybee (Apis cerana Fabr.) beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. Trehalase inhibitors, validoxylamine A and related compounds as insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Structural and Mutational Analyses of Trehalose Synthase from Deinococcus radiodurans Reveal the Interconversion of Maltose–Trehalose Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. courses.edx.org [courses.edx.org]

- 20. researchgate.net [researchgate.net]

The Validamycin A Biosynthetic Pathway in Streptomyces hygroscopicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Validamycin A is a potent aminocyclitol antibiotic produced by Streptomyces hygroscopicus, most notably the 5008 strain. It is widely utilized in agriculture as an antifungal agent, particularly against rice sheath blight disease. This technical guide provides an in-depth exploration of the core biosynthetic pathway of Validamycin A, detailing the genetic and enzymatic machinery, quantitative production data, and key experimental methodologies employed in its study.

The Validamycin A Biosynthetic Gene Cluster (val)

The biosynthesis of Validamycin A is orchestrated by a dedicated gene cluster, designated as the val cluster, in Streptomyces hygroscopicus 5008. Sequencing and functional analysis of a 45 kb DNA region have revealed the genetic blueprint for this pathway, comprising structural genes, regulatory elements, and transport-related genes. The core structural genes are essential for the assembly of the Validamycin A molecule.

The Core Biosynthetic Pathway

The biosynthesis of Validamycin A commences with a precursor from primary metabolism, sedoheptulose 7-phosphate. The pathway proceeds through a series of enzymatic modifications, including cyclization, epimerization, dehydration, phosphorylation, amination, and glycosylation, to yield the final product.

Key Biosynthetic Steps and Enzymes

The enzymatic cascade for Validamycin A biosynthesis involves several key enzymes, each playing a crucial role in the transformation of intermediates. The generally accepted pathway is as follows:

-

Cyclization: The pathway is initiated by the enzyme ValA , a 2-epi-5-epi-valiolone synthase. It catalyzes the cyclization of D-sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone.[1][2]

-

Epimerization and Dehydration: Subsequent modifications are thought to involve epimerization at the C-2 position to yield 5-epi-valiolone, followed by dehydration to produce valienone.

-

Phosphorylation: The C7-cyclitol kinase ValC phosphorylates valienone and validone to their 7-phosphate derivatives.[3][4][5] This step is critical for the subsequent condensation reaction.

-

Formation of Validoxylamine A: The pseudodisaccharide core, validoxylamine A, is formed through the condensation of two C7N aminocyclitol units. This process involves the activities of an epimerase/dehydratase (ValK), a reductase (ValN), and a transaminase (ValM).[6]

-

Glycosylation: The final step in the biosynthesis is the attachment of a glucose moiety to validoxylamine A. This reaction is catalyzed by the glycosyltransferase ValG , which utilizes UDP-glucose as the sugar donor to form Validamycin A.[6]

A diagram of the core biosynthetic pathway is presented below:

Quantitative Data on Validamycin A Production and Enzyme Kinetics

Efforts to improve Validamycin A production have yielded valuable quantitative data. Furthermore, the biochemical characterization of key biosynthetic enzymes has provided insights into their catalytic efficiencies.

Enhancement of Validamycin A Production

| Enhancement Strategy | Strain | Fold Increase / % Enhancement | Final Titer (g/L) | Reference |

| val gene cluster amplification | S. hygroscopicus 5008 (TC03) | 34% enhancement | Not specified | [1][7] |

| Site-specific mutagenesis of GlnR binding site I | S. hygroscopicus 5008 | 2.5-fold increase | Not specified | [3] |

| Addition of ethanol | S. hygroscopicus 5008 | 60% increase | 18 | [8] |

| H₂O₂-induced reactive oxygen species | S. hygroscopicus 5008 | 40% enhancement | Not specified | [9] |

| Deletion of arpA homologs (γ-butyrolactone receptors) | S. hygroscopicus 5008 (ΔshbR1) | 26% increase | Not specified | [10] |

| Use of hemicellulose hydrolysate | S. hygroscopicus 5008 (TC03) | 1.27-fold improvement | Not specified | [11] |

Kinetic Parameters of Biosynthetic Enzymes

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |

| ValC | Valienone | 0.019 | 3.5 | 180 | [4] |

| ValC | Validone | 0.032 | 3.3 | 100 | [4] |

Regulation of Validamycin A Biosynthesis

The production of Validamycin A is tightly regulated at the transcriptional level, involving both global and pathway-specific regulatory proteins. Understanding this regulatory network is crucial for developing strategies to enhance antibiotic yield.

The global nitrogen regulator, GlnR , has been shown to play a dual role in regulating the val gene cluster by binding to two different sites in the valK-valA intergenic promoter region.[3] Binding to site I acts as a repressor, while binding to site II functions as an activator.[3] Other global regulators, such as AfsR , and signaling molecules like γ-butyrolactones are also implicated in the control of Validamycin A biosynthesis.[8]

A simplified diagram of the regulatory logic is presented below:

References

- 1. Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene Cluster Responsible for Validamycin Biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive and negative regulation of GlnR in validamycin A biosynthesis by binding to different loci in promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ValC, a New Type of C7-Cyclitol Kinase Involved in the Biosynthesis of the Antifungal Agent Validamycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ValC, a new type of C7-Cyclitol kinase involved in the biosynthesis of the antifungal agent validamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhancement of validamycin A production by addition of ethanol in fermentation of Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced production of validamycin A by H2O2-induced reactive oxygen species in fermentation of Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]

- 11. Production of validamycin A from hemicellulose hydrolysate by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

Functional Analysis of the Validamycin A Biosynthetic Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth functional analysis of the validamycin A (VAL-A) biosynthetic gene cluster from Streptomyces hygroscopicus. Validamycin A is a potent antifungal agent and a crucial precursor for the synthesis of the antidiabetic drug voglibose. Understanding its biosynthesis at a molecular level is paramount for strain improvement, pathway engineering, and the generation of novel bioactive analogs.

The Validamycin A Biosynthetic Gene Cluster

The biosynthesis of validamycin A is orchestrated by a dedicated gene cluster in Streptomyces hygroscopicus. Sequencing efforts have revealed a contiguous DNA region of approximately 45 kb containing the necessary genetic information for the production of this C7N-aminocyclitol antibiotic.[1][2][3][4]

Genetic Organization

The validamycin A (val) gene cluster comprises around 27 open reading frames (ORFs).[5] Functional analyses, including gene knockouts and heterologous expression, have identified 16 structural genes, 2 regulatory genes, and several other genes associated with transport and resistance.[1][2][3] The core structural genes are organized into distinct operons, most notably the valABC and valKLMN operons.[4]

Table 1: Key Genes in the Validamycin A Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Putative Function | Evidence |

| valA | 2-epi-5-epi-valiolone synthase | Gene knockout, in vitro enzymatic assay[6][7] |

| valB | Adenyltransferase | Sequence homology[6] |

| valC | Kinase | Sequence homology[6] |

| valG | Glycosyltransferase | Gene knockout, in vitro enzymatic assay[1][2][8] |

| valK | Epimerase/dehydratase | Sequence homology[5] |

| valL | Unknown | Part of valKLMN operon |

| valM | Aminotransferase | Sequence homology[4][5] |

| valN | Reductase | Sequence homology[5] |

| valP/valQ | Two-component regulatory system | Sequence homology[3] |

The Validamycin A Biosynthetic Pathway

The biosynthesis of validamycin A commences from the primary metabolite sedoheptulose 7-phosphate. The pathway involves a series of enzymatic modifications, including cyclization, epimerization, dehydration, amination, and glycosylation, to yield the final product.

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of validamycin A.

Functional Analysis of Key Biosynthetic Enzymes

The functions of several key enzymes in the validamycin A biosynthetic pathway have been elucidated through genetic and biochemical studies.

ValA: The Initiating Cyclase

ValA, a 2-epi-5-epi-valiolone synthase, catalyzes the first committed step in the pathway: the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone.[6][7] Gene disruption of valA completely abolishes validamycin A production, and the function has been confirmed through in vitro assays with the purified enzyme.[2][6][7]

ValG: The Final Glycosyltransferase

ValG is a glycosyltransferase responsible for the final step in validamycin A biosynthesis, the glucosylation of validoxylamine A.[1][2][8] Inactivation of the valG gene leads to the accumulation of the precursor validoxylamine A, and complementation with a functional valG gene restores validamycin A production.[1][2][8] The enzymatic activity of ValG has been demonstrated in vitro.[1][2][8]

Table 2: Quantitative Data on Validamycin A Production in Various Strains

| Strain/Condition | Modification | Production Titer Change | Reference |

| S. hygroscopicus TC03 | Amplification of val gene cluster | +34% | [1] |

| S. hygroscopicus TC03 | Use of corncob hydrolysate | 1.27-fold increase | [9][10] |

| S. hygroscopicus JG45 | Site-specific mutagenesis of GlnR binding site I | 2.5-fold increase | [11] |

| S. hygroscopicus JG45 with glnR overexpression | Overexpression of glnR in site I mutant | +41% | [11] |

| S. hygroscopicus TL01 | Elimination of linear plasmid pSHJG1 | +12.5% | [12] |

| S. hygroscopicus 5008 (wild-type) | Elimination of linear plasmid pSHJG1 | +43.7% | [12] |

| S. hygroscopicus 5008 | H2O2 induction | +40% | [13] |

Note: Specific kinetic parameters (Km, kcat) for the key biosynthetic enzymes are not extensively reported in the reviewed literature.

Regulatory Mechanisms

The biosynthesis of validamycin A is tightly regulated at the transcriptional level.

Two-Component System: ValP/ValQ

The gene cluster contains two genes, valP and valQ, which are predicted to encode a two-component regulatory system.[3] These systems typically respond to environmental stimuli and modulate gene expression.

Global Regulator: GlnR

The global nitrogen regulator, GlnR, has been shown to directly regulate the transcription of the validamycin A structural genes by binding to the intergenic promoter region between the valK and valA operons.[11][14] GlnR can act as both an activator and a repressor, depending on the specific binding site.[11] Disruption of glnR leads to a significant decrease in validamycin A production.[11]

Regulatory Network Diagram

Caption: Simplified regulatory network of validamycin A biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the functional analysis of the validamycin A gene cluster.

Gene Disruption in Streptomyces hygroscopicus

This protocol describes a general workflow for creating a gene knockout mutant in S. hygroscopicus via homologous recombination.

Caption: Workflow for gene disruption in S. hygroscopicus.

-

Construction of the Disruption Cassette: Amplify by PCR the upstream and downstream flanking regions (each ~1.5 kb) of the target gene from S. hygroscopicus genomic DNA. Clone these fragments on either side of a resistance marker (e.g., apramycin resistance gene, aac(3)IV) in a suitable E. coli vector.

-

Cloning into a Conjugative Vector: Subclone the entire disruption cassette into a temperature-sensitive, conjugative E. coli - Streptomyces shuttle vector (e.g., pKC1139).

-

Intergeneric Conjugation: Introduce the resulting plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and conjugate with S. hygroscopicus spores on a suitable agar medium (e.g., ISP4). Overlay with an appropriate antibiotic (e.g., nalidixic acid) to select against the E. coli donor and the antibiotic for selecting exconjugants (e.g., apramycin).

-

Selection for Double Crossover Mutants: Subculture the single-crossover mutants on a non-selective medium to allow for the second crossover event. Subsequently, screen for colonies that have lost the vector backbone (e.g., by replica plating to test for loss of a vector-borne resistance marker or sensitivity to a counter-selectable marker).

-

Verification: Confirm the gene replacement in the desired mutants by PCR using primers flanking the target gene and by Southern blot analysis of genomic DNA.

Heterologous Expression in Streptomyces lividans

This protocol outlines the expression of the minimal validamycin A gene cluster in a heterologous host.

-

Construction of the Expression Construct: Assemble the minimal set of eight essential val genes (valABC, valKLMN, and valG) into a suitable expression vector under the control of a strong, constitutive promoter (e.g., PermE*). An integrative vector (e.g., based on the φC31 integration system) is often preferred for stable expression.

-

Transformation of S. lividans: Introduce the expression construct into a suitable S. lividans host strain (e.g., TK24) via protoplast transformation or conjugation.

-

Cultivation and Production: Grow the recombinant S. lividans strain in a suitable production medium (e.g., TSB or a defined fermentation medium) for an appropriate duration (e.g., 7-10 days).

-

Analysis of Production: Extract the culture broth with a suitable solvent (e.g., butanol) and analyze for the production of validamycin A and related intermediates by HPLC or LC-MS.

Purification of His-tagged ValG from E. coli

This protocol describes the overexpression and purification of the ValG glycosyltransferase.

-

Cloning and Expression: Clone the valG gene into an E. coli expression vector that allows for the addition of a purification tag (e.g., a C-terminal His6-tag in a pET vector). Transform the construct into a suitable E. coli expression host (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.

-

Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elution: Elute the His-tagged ValG protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

In Vitro Enzymatic Assay for ValG

This assay is used to confirm the glycosyltransferase activity of the purified ValG enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

MgCl2 (5 mM)

-

Validoxylamine A (1 mM)

-

UDP-glucose (2 mM)

-

Purified ValG enzyme (1-5 µM)

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Quenching and Analysis: Stop the reaction by adding an equal volume of methanol. Centrifuge to remove the precipitated protein and analyze the supernatant by HPLC or LC-MS for the formation of validamycin A.

HPLC Analysis of Validamycin A

This protocol provides a method for the quantification of validamycin A.

Table 3: HPLC Parameters for Validamycin A Analysis

| Parameter | Condition |

| Instrument | HPLC with a PDA or UV detector |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile and an aqueous solution of 1-Hexanesulfonic acid |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 195 nm |

| Injection Volume | 10 - 20 µL |

Note: Method optimization may be required depending on the specific HPLC system and column used. A standard curve with known concentrations of validamycin A should be generated for accurate quantification.

Conclusion

The functional analysis of the validamycin A biosynthetic gene cluster has provided significant insights into the molecular machinery responsible for the production of this important antibiotic. The characterization of key enzymes, the elucidation of the biosynthetic pathway, and the identification of regulatory elements have laid the groundwork for the rational design of strategies to improve validamycin A titers and to generate novel, bioactive derivatives through metabolic engineering and synthetic biology approaches. The experimental protocols detailed in this guide provide a practical framework for researchers to further investigate and manipulate this fascinating biosynthetic pathway.

References

- 1. Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic localization and heterologous expression of validamycin biosynthetic gene cluster isolated from Streptomyces hygroscopicus var. limoneus KCCM 11405 (IFO 12704) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic Analysis of the Validamycin Glycosyltransferase (ValG) and Enzymatic Production of 4″-epi-Validamycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic analysis of the validamycin glycosyltransferase (ValG) and enzymatic production of 4''-epi-validamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional analysis of the validamycin biosynthetic gene cluster and engineered production of validoxylamine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of validamycin A from hemicellulose hydrolysate by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Positive and negative regulation of GlnR in validamycin A biosynthesis by binding to different loci in promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elimination of indigenous linear plasmids in Streptomyces hygroscopicus var. jinggangensis and Streptomyces sp. FR008 to increase validamycin A and candicidin productivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhanced production of validamycin A by H2O2-induced reactive oxygen species in fermentation of Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Role of Validamycin A in inducing plant systemic acquired resistance (SAR)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Validamycin A, an aminoglycoside antibiotic traditionally used for its antifungal properties, has emerged as a potent inducer of Systemic Acquired Resistance (SAR) in a broad range of plants. This technical guide provides a comprehensive overview of the mechanisms by which Validamycin A activates plant defense pathways, leading to enhanced resistance against various phytopathogens. We delve into the core signaling cascades, present quantitative data on its efficacy, provide detailed experimental protocols for key assays, and visualize complex biological processes using signaling pathway and workflow diagrams. This document is intended to serve as a critical resource for researchers and professionals in plant science and drug development, facilitating further exploration and application of Validamycin A as a plant immunity activator.

Introduction to Validamycin A and Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum plant defense mechanism that is activated throughout the plant following an initial localized pathogen infection or treatment with certain chemical elicitors.[1][2] This "priming" of the plant's immune system results in a faster and stronger response to subsequent pathogen attacks.[2] Validamycin A, an antibiotic produced by Streptomyces hygroscopicus, has been identified as a novel chemical elicitor of SAR.[3][4] While its primary mode of action as an antifungal agent is the inhibition of trehalase, its role in inducing plant resistance is distinct and involves the activation of the plant's own defense signaling networks.[5][6][7]

Mechanism of Action: Elicitation of Plant Defense Responses

Validamycin A treatment triggers a cascade of defense responses in plants, characteristic of SAR induction. These include:

-

Reactive Oxygen Species (ROS) Burst: A rapid and transient production of ROS, such as hydrogen peroxide (H₂O₂), is one of the earliest responses to Validamycin A application.[3][8] This oxidative burst acts as a signaling molecule to activate downstream defense pathways.

-

Callose Deposition: Fortification of the plant cell wall through the deposition of callose, a β-1,3-glucan polymer, is another key defense response induced by Validamycin A.[3][8] Callose deposition at the plasmodesmata can restrict the cell-to-cell movement of pathogens.

-

Activation of Pathogenesis-Related (PR) Genes: Validamycin A treatment leads to the upregulation of various PR genes, which are markers for SAR activation.[5][9] These genes encode proteins with antimicrobial activities, such as β-1,3-glucanases and chitinases.

Signaling Pathways Involved in Validamycin A-Induced SAR

Validamycin A-induced SAR is mediated by the intricate interplay of several key plant hormone signaling pathways.

The Salicylic Acid (SA) Pathway

The salicylic acid (SA) pathway is a cornerstone of SAR against biotrophic and hemi-biotrophic pathogens.[10] Validamycin A treatment leads to the accumulation of SA, which in turn activates the master regulator, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[3][8][11] In its inactive state in the cytoplasm, NPR1 exists as an oligomer. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1, allowing its translocation to the nucleus.[12][13] In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a large suite of defense-related genes, including PR1, PR2, and PR5.[5][14] The induction of resistance against the biotrophic bacterium Pseudomonas syringae by Validamycin A is dependent on this SA-NPR1 signaling axis.[3][8][11]

Figure 1: Salicylic Acid (SA) signaling pathway activated by Validamycin A.

The Jasmonic Acid/Ethylene (JA/ET) Pathway

The jasmonic acid (JA) and ethylene (ET) signaling pathways are primarily involved in defense against necrotrophic pathogens and herbivorous insects.[10] Validamycin A also activates the JA/ET pathway, contributing to its broad-spectrum resistance.[3][8][11] This activation is crucial for the induced resistance against necrotrophic fungi like Botrytis cinerea.[3][11][15] The JA/ET pathway operates in concert with the SA pathway, and NPR1 appears to be a key node where these pathways converge, as Validamycin A-induced resistance to necrotrophs is also NPR1-dependent.[3][11]

Figure 2: Jasmonic Acid/Ethylene (JA/ET) signaling pathway activated by Validamycin A.

Quantitative Data on Validamycin A-Induced Resistance

The efficacy of Validamycin A in inducing SAR has been quantified through various experimental assays. The following tables summarize key findings from the literature.

Table 1: In Vivo Disease Control Efficacy of Validamycin A in Arabidopsis thaliana

| Pathogen | Pathogen Type | Validamycin A Concentration (µg/mL) | Control Efficacy (%) | Reference |

| Pseudomonas syringae pv. tomato DC3000 | Biotrophic Bacterium | 10 | ~60 | [16] |

| Botrytis cinerea | Necrotrophic Fungus | 10 | ~55 | [16] |

| Fusarium graminearum | Hemi-biotrophic Fungus | 10 | ~40 | [16] |

Table 2: Induction of Defense Markers by Validamycin A in Arabidopsis thaliana

| Defense Marker | Validamycin A Concentration (µg/mL) | Time Post-Treatment (hours) | Observation | Reference |

| H₂O₂ Accumulation | 10 | 24 | Significant increase | [3] |

| Callose Deposition | 10 | 24 | Most intense deposition | [3][8] |

| PR1 Gene Expression | 100 (in tomato) | 64 days | Elevated expression | [9] |

| PR2 Gene Expression | 100 (in tomato) | 64 days | Elevated expression | [9] |

| PR5 Gene Expression | 100 (in tomato) | 64 days | Elevated expression | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the SAR-inducing activity of Validamycin A.

ROS Burst Assay (Luminol-Based)

This protocol is adapted for detecting the production of reactive oxygen species (ROS) in Arabidopsis leaf discs.

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

Validamycin A stock solution

-

Luminol (L-012) stock solution (e.g., 10 mM in DMSO)

-

Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)

-

96-well white, flat-bottom luminometer plate

-

Biopsy punch (4 mm)

-

Microplate luminometer

Procedure:

-

One day before the experiment, use a 4 mm biopsy punch to collect leaf discs from healthy, fully expanded leaves, avoiding the midvein.

-

Float the leaf discs, adaxial side up, in a 96-well plate containing 100 µL of sterile distilled water per well. Incubate overnight at room temperature to allow the wounding response to subside.

-

On the day of the experiment, carefully replace the water with 100 µL of the elicitation solution. The elicitation solution should contain luminol (final concentration 100 µM), HRP (final concentration 10 µg/mL), and the desired concentration of Validamycin A.

-

Immediately place the plate in a microplate luminometer and measure luminescence every 2 minutes for a period of 40-60 minutes.

Callose Deposition Staining and Quantification

This protocol describes the staining of callose deposits in plant leaves using aniline blue.

Materials:

-

Plant leaves treated with Validamycin A or a mock control

-

Ethanol (96%)

-

Sodium phosphate buffer (0.07 M, pH 9)

-

Aniline blue solution (0.05% in sodium phosphate buffer)

-

Fluorescence microscope with a UV filter

Procedure:

-

Harvest leaves and place them in 96% ethanol to clear the chlorophyll. This may take from one day to a week depending on the leaf thickness.

-

Rehydrate the cleared leaves in sodium phosphate buffer for 30 minutes.

-

Stain the leaves by incubating them in the aniline blue solution for at least 30 minutes in the dark. For tougher leaves, a longer incubation of up to 24 hours may be necessary.

-

Mount the stained leaves on a microscope slide with a drop of the staining solution.

-

Observe the samples under a fluorescence microscope using a UV filter. Callose deposits will appear as bright yellow fluorescent spots.

-

Quantify the number and/or area of callose deposits per unit area using image analysis software such as ImageJ or Fiji.

Pathogen Infection Assays

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

Pseudomonas syringae pv. tomato DC3000 culture

-

10 mM MgCl₂

-

1 mL needleless syringe

-

Sterile pestle and microcentrifuge tubes

-

King's B agar plates with appropriate antibiotics

Procedure:

-

Grow P. syringae to the mid-log phase (OD₆₀₀ ≈ 0.8).

-

Pellet the bacteria by centrifugation and resuspend in 10 mM MgCl₂ to the desired concentration (e.g., 1 x 10⁵ CFU/mL).

-

Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe.

-

Three days post-inoculation, collect leaf discs of a known area using a cork borer.

-

Homogenize the leaf discs in 10 mM MgCl₂.

-

Plate serial dilutions of the homogenate on King's B agar plates.

-

Incubate the plates at 28°C for 2 days and count the number of colony-forming units (CFU) to determine the bacterial population size.

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

Botrytis cinerea spore suspension (e.g., 2 x 10⁵ spores/mL in half-strength potato dextrose broth)

-

Micropipette

Procedure:

-

Apply 5 µL droplets of the B. cinerea spore suspension onto the surface of detached or attached leaves.

-

Place the plants or detached leaves in a high-humidity chamber.

-

Incubate at room temperature for 3-4 days.

-

Measure the diameter of the developing necrotic lesions.

Quantitative Real-Time PCR (qRT-PCR) for PR Gene Expression

Materials:

-

Plant tissue treated with Validamycin A or a mock control

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target PR genes and a reference gene (e.g., Actin)

-

qPCR instrument

Procedure:

-

Harvest plant tissue at the desired time points and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA.

-

Set up the qPCR reactions with SYBR Green master mix, cDNA template, and gene-specific primers.

-

Perform the qPCR run on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizing Workflows and Logical Relationships

Figure 3: General experimental workflow for investigating Validamycin A-induced SAR.

Figure 4: Logical relationship of experimental evidence for SAR induction by Validamycin A.

Conclusion and Future Directions

Validamycin A represents a promising tool for sustainable agriculture, acting as a potent elicitor of the plant's innate immune system. Its ability to induce broad-spectrum resistance through the activation of both SA and JA/ET signaling pathways makes it an attractive candidate for the development of novel plant protection strategies. This technical guide provides a foundational understanding of its mode of action and the experimental approaches to study its effects.

Future research should focus on:

-

Identifying the direct molecular target(s) of Validamycin A in plants that initiate the defense signaling cascade.

-

Elucidating the precise mechanisms of crosstalk between the SA and JA/ET pathways in response to Validamycin A.

-

Optimizing the application of Validamycin A in field conditions for various crops to maximize its protective effects.

-

Investigating the potential for synergistic effects when combined with other biocontrol agents or resistance inducers.

By continuing to unravel the complexities of Validamycin A-induced SAR, the scientific community can pave the way for its effective and environmentally friendly use in modern agriculture.

References

- 1. Kent D Chapman, University of North Texas Denton — BIO-PROTOCOL [bio-protocol.org]

- 2. Validamycin A Induces Broad-Spectrum Resistance Involving Salicylic Acid and Jasmonic Acid/Ethylene Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Callose Deposition in Plant Leaves [en.bio-protocol.org]

- 5. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Botrytis cinerea Growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytohormone signaling pathway analysis method for comparing hormone responses in plant-pest interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. Foliar spray of validamycin a or validoxylamine a controls tomato fusarium wilt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The NPR1-dependent salicylic acid signalling pathway is pivotal for enhanced salt and oxidative stress tolerance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana [frontiersin.org]

- 15. goldbio.com [goldbio.com]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

Validamycin A: A Novel Modulator of Salicylic and Jasmonic Acid Signaling Pathways for Enhanced Plant Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Validamycin A, an aminoglycoside antibiotic traditionally used as a fungicide, is emerging as a potent inducer of broad-spectrum disease resistance in plants. This technical guide delves into the molecular mechanisms underpinning Validamycin A's activity, focusing on its intricate interplay with the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, critical hubs in the plant immune network. Through a comprehensive review of key research, this document provides quantitative data on gene expression, detailed experimental protocols, and visual representations of the involved signaling cascades. The evidence presented herein demonstrates that Validamycin A triggers a robust defense response, characterized by the induction of reactive oxygen species (ROS), callose deposition, and the activation of both SA- and JA-dependent signaling, ultimately leading to enhanced resistance against a wide range of phytopathogens.

Introduction

The development of novel strategies to enhance plant immunity is paramount for sustainable agriculture and global food security. Plant activators, compounds that stimulate the plant's innate defense mechanisms, offer a promising alternative to conventional pesticides. Validamycin A has been shown to induce systemic resistance in various plant species, including Arabidopsis thaliana, rice (Oryza sativa L.), and wheat (Triticum aestivum L.), against both biotrophic and necrotrophic pathogens.[1][2][3][4] This guide elucidates the effects of Validamycin A on the SA and JA pathways, which are often mutually antagonistic but are both implicated in the resistance induced by this compound.

Validamycin A-Induced Physiological and Molecular Responses

Treatment of plants with Validamycin A elicits a cascade of defense-related responses, priming the plant for a more rapid and robust reaction to pathogen attack.

Induction of Early Defense Responses

A hallmark of Validamycin A-induced resistance is the rapid accumulation of reactive oxygen species (ROS) and the deposition of callose at the cell wall. These responses are crucial components of pattern-triggered immunity (PTI).

-

Reactive Oxygen Species (ROS) Burst: Validamycin A treatment leads to a significant increase in ROS, such as hydrogen peroxide (H₂O₂). This oxidative burst acts as a signaling molecule to activate downstream defense pathways and can also have direct antimicrobial effects.[1][2][3]

-

Callose Deposition: The reinforcement of the cell wall through callose deposition serves as a physical barrier to hinder pathogen penetration.[1][2][3]

Studies have shown that the most intense ROS bursts and callose deposition occur 24 hours after treatment with 10 µg/mL of Validamycin A.[1][2][3]

Activation of Salicylic Acid (SA) and Jasmonic Acid (JA) Signaling Pathways

Transcriptomic analysis and quantitative real-time PCR (qRT-PCR) have revealed that Validamycin A significantly upregulates the expression of key genes involved in both the SA and JA signaling pathways.[1] The SA pathway is primarily effective against biotrophic and hemibiotrophic pathogens, while the JA pathway is crucial for defense against necrotrophic pathogens and insect herbivores.[5][6][7]

The resistance induced by Validamycin A against the biotrophic pathogen Pseudomonas syringae is dependent on the SA pathway, as demonstrated by the lack of induced resistance in NahG transgenic plants, which are unable to accumulate SA.[1][2] Furthermore, the resistance is partially compromised in npr1 mutants, indicating a crucial role for the NPR1 protein, a key regulator of the SA pathway.[1][2]

Concurrently, Validamycin A-mediated resistance to the necrotrophic pathogen Botrytis cinerea is abolished in npr1, jar1, and ein2 mutants, highlighting the involvement of both NPR1 and the JA/ethylene signaling pathways.[1][2]

Quantitative Data on Gene Expression

The following tables summarize the quantitative data on the relative expression of key marker genes in the SA and JA pathways following treatment with Validamycin A. The data is derived from qRT-PCR validation of transcriptome sequencing results in Arabidopsis thaliana.

Table 1: Relative Expression of Salicylic Acid Pathway-Related Genes

| Gene | Function | Fold Change (Validamycin A vs. Control) |

| EDS1 | Essential regulator of SA-dependent defense | Upregulated |

| PBS3 | Involved in SA biosynthesis | Upregulated |

| NPR1 | Master regulator of SA-mediated defense | Upregulated |

| PR1 | Pathogenesis-related protein 1 (SA marker) | Upregulated |

Table 2: Relative Expression of Jasmonic Acid/Ethylene Pathway-Related Genes

| Gene | Function | Fold Change (Validamycin A vs. Control) |

| JAR1 | Encodes a JA-amino synthetase | Upregulated |

| JAZ | Jasmonate-ZIM domain proteins, repressors of JA signaling | Upregulated |

| ERF1 | Ethylene response factor 1, integrates ET and JA signals | Upregulated |

| PDF1.2 | Plant defensin 1.2 (JA/ET marker) | Upregulated |

Note: The term "Upregulated" indicates a statistically significant increase in gene expression as reported in the source literature. Specific fold-change values would be dependent on the precise experimental conditions.[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by Validamycin A and a general experimental workflow.

Caption: Validamycin A signaling cascade in plant cells.

Caption: General experimental workflow for assessing Validamycin A's effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature on Validamycin A's effects on plant immunity.

Plant Material and Validamycin A Treatment

-

Plant Growth: Arabidopsis thaliana ecotype Col-0 and various mutant lines (npr1, jar1, ein2, and NahG transgenic plants) are grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at 22-25°C.

-

Treatment: Four-week-old Arabidopsis plants are sprayed with a 10 µg/mL solution of Validamycin A or sterile double-distilled water (as a control) until runoff. The treated plants are then covered with a transparent plastic dome for 24 hours to maintain high humidity.

Pathogen Inoculation

-

Pseudomonas syringae pv. tomato DC3000 (Pst DC3000): 24 hours after Validamycin A treatment, leaves are infiltrated with a bacterial suspension of Pst DC3000 (1 × 10⁵ CFU/mL) in 10 mM MgCl₂. Bacterial growth is assessed 3 days post-inoculation.

-

Botrytis cinerea: 24 hours after Validamycin A treatment, leaves are inoculated with a 5 µL droplet of B. cinerea spore suspension (2 × 10⁵ spores/mL) in potato dextrose broth. Disease lesion size is measured 48-72 hours post-inoculation.

Detection of Reactive Oxygen Species (ROS)

ROS, specifically hydrogen peroxide (H₂O₂), is detected by 3,3'-diaminobenzidine (DAB) staining.

-

Excise leaves at the desired time points after Validamycin A treatment.

-

Vacuum-infiltrate the leaves with a 1 mg/mL solution of DAB (pH 3.8).

-

Incubate the leaves in the dark at room temperature for 8 hours.

-

Destain the leaves by boiling in ethanol (95%) for 10-15 minutes to remove chlorophyll.

-

Rehydrate the leaves in 50% glycerol.

-

Observe the brown precipitate, indicative of H₂O₂ production, using a light microscope.

Callose Staining

Callose deposition is visualized using aniline blue staining.

-

Excise leaves and clear the chlorophyll by incubating in 95% ethanol.

-

Wash the leaves with sterile water.

-

Stain the leaves with 0.01% (w/v) aniline blue in 150 mM K₂HPO₄ (pH 9.5) for 2 hours in the dark.

-

Mount the leaves in 50% glycerol.

-

Visualize callose deposits as bright fluorescent spots under UV light using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from leaf tissue using a suitable RNA extraction kit following the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qRT-PCR: The reaction is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a constitutively expressed gene (e.g., Actin) as the internal control. Primer sequences for key SA and JA pathway genes can be found in publicly available databases or designed using appropriate software.

Conclusion and Future Directions

Validamycin A represents a promising plant activator that enhances broad-spectrum disease resistance by strategically modulating the SA and JA/ET signaling pathways. Its ability to induce both pathways, which are often antagonistic, suggests a complex and fine-tuned regulatory mechanism. This dual activation is likely a key factor in its efficacy against a wide range of pathogens with different infection strategies.

For drug development professionals, Validamycin A and its derivatives offer a compelling starting point for the design of novel plant activators. Future research should focus on:

-

Elucidating the precise molecular target(s) of Validamycin A in the plant cell.

-

Investigating the crosstalk mechanisms that allow for the simultaneous or sequential activation of the SA and JA pathways.

-

Optimizing the formulation and application methods of Validamycin A for various crops in field conditions.

-

Exploring the potential for synergistic effects when combined with other plant activators or biological control agents.

By continuing to unravel the intricate details of Validamycin A's mode of action, the scientific community can pave the way for innovative and sustainable solutions to protect crops from devastating diseases.

References

- 1. Detection of Hydrogen Peroxide by DAB Staining in Arabidopsis Leaves [bio-protocol.org]

- 2. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of Hydrogen Peroxide by DAB Staining in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Detection of Hydrogen Peroxide by DAB Staining in Arabidopsis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validamycin A Induces Broad-Spectrum Resistance Involving Salicylic Acid and Jasmonic Acid/Ethylene Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape: A Technical Guide to the Non-Trehalase Molecular Interactions of Validamycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction